Atenolol beta-D-Glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRIQODZMVHRP-RLYWBOKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112968 | |
| Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889359-84-6 | |
| Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889359-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Enzymology of Atenolol Glucuronidation
Formation of Atenolol (B1665814) Beta-D-Glucuronide: Reaction Mechanisms
The formation of Atenolol beta-D-Glucuronide is a conjugation reaction. This biochemical process involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to an acceptor functional group on the atenolol molecule. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The result of this enzymatic action is the formation of a more polar and readily excretable glucuronide conjugate. nih.gov While atenolol's metabolism is not extensive, the formation of this glucuronide is a confirmed pathway. drugbank.comsemanticscholar.org
Characterization of Uridine Diphosphate Glucuronosyltransferases (UGTs) Involved in Atenolol Glucuronidation
The UGT enzyme superfamily is responsible for the glucuronidation of a wide array of endogenous and exogenous compounds. These enzymes are pivotal in drug metabolism and detoxification. Identifying the specific UGT isoforms responsible for a particular drug's metabolism is crucial for understanding its pharmacokinetic variability and potential for drug-drug interactions.
While the glucuronidation of atenolol is a minor metabolic pathway, in vitro studies have provided insights into the specific enzymes involved. Research indicates that the formation of the this compound conjugate is mediated by the UGT1A6 isoform. researchgate.net
To precisely determine the role of specific UGT isoforms in the metabolism of a drug, in vitro assays using recombinant human UGT enzymes are commonly employed. nih.gov These systems allow for the investigation of individual enzyme contributions to the metabolic pathway. Such studies typically involve incubating the drug candidate with a panel of individually expressed UGT enzymes. nih.gov
For atenolol, detailed enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in recombinant systems have not been extensively reported in the available scientific literature. The determination of these parameters would be essential for a quantitative understanding of the efficiency and capacity of UGT1A6, and potentially other isoforms, in catalyzing atenolol glucuronidation.
Table 1: General Approach for UGT Reaction Phenotyping
| Step | Description |
|---|---|
| Incubation | The test compound (atenolol) is incubated with a panel of individual recombinant human UGT enzymes. |
| Cofactor Addition | The reaction is initiated by the addition of the cofactor UDPGA. |
| Analysis | The rate of formation of the glucuronide metabolite is measured, often using techniques like LC-MS/MS. |
| Kinetic Analysis | If a specific enzyme shows significant activity, further experiments are conducted to determine Km and Vmax values. |
Genetic polymorphisms in UGT genes are known to cause significant inter-individual variability in drug metabolism, which can affect both the efficacy and toxicity of therapeutic agents. mdpi.com The UGT1A and UGT2B gene families are highly polymorphic. mdpi.com For instance, genetic variants in UGT1A genes have been shown to impact the metabolism of various drugs. nih.gov
Currently, there is a lack of specific research directly investigating the impact of UGT1A6 polymorphisms, or polymorphisms in other UGT genes, on the glucuronidation of atenolol. Such studies would be valuable to determine if genetic variations contribute to the minor inter-individual differences observed in atenolol's metabolic profile. Future research in this area could potentially elucidate if individuals with certain UGT genotypes have a slightly altered capacity to form this compound.
Influence of Endogenous and Exogenous Factors on Glucuronidation Efficiency
The efficiency of drug glucuronidation can be modulated by various factors, including the co-administration of other drugs that may act as inducers or inhibitors of UGT enzymes.
In vitro studies are fundamental for identifying potential drug-drug interactions by assessing the inhibitory or inductive effects of compounds on specific UGT isoforms. manchester.ac.uk These experiments typically involve co-incubating the drug of interest and the potential inhibitor or inducer with human liver microsomes or recombinant UGT enzymes.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Atenolol |
| This compound |
Investigating Cellular and Subcellular Localization of Glucuronidation
The biotransformation of atenolol via glucuronidation primarily occurs in the liver, which is the principal site for drug metabolism in the body. wikipedia.orgnih.gov Although atenolol undergoes limited hepatic metabolism, with only about 5% of a dose being metabolized, the formation of its glucuronide conjugate is a key pathway. nih.govclinpgx.org The enzymes responsible for this conjugation reaction are the UDP-glucuronosyltransferases (UGTs). wikipedia.org
From a subcellular perspective, UGT enzymes are predominantly located within the endoplasmic reticulum (ER) of liver cells (hepatocytes). nih.govnih.gov This localization is critical for their function, as the ER is a central hub for the metabolism of a wide array of xenobiotics, including pharmaceuticals. The UGTs are membrane-bound proteins, with their catalytic site facing the lumen of the ER. While the liver is the main organ for this metabolic process, UGT enzymes have also been identified in other tissues, such as the intestine, kidneys, and brain, suggesting that extrahepatic glucuronidation can occur, though the liver remains the major contributor to the systemic clearance of drugs via this pathway. wikipedia.org
In Vitro Models for Studying Atenolol Glucuronide Formation
To investigate the metabolic pathways of drugs without the complexities of a whole organism, various in vitro (test-tube) models are employed. These systems are essential for characterizing the formation of metabolites like this compound, identifying the enzymes involved, and predicting potential drug-drug interactions. For studying atenolol glucuronidation, the most commonly utilized models include liver subcellular fractions (microsomes), isolated liver cells (hepatocytes), and purified recombinant enzyme systems.
Utilization of Liver Microsomes and Hepatocytes
Liver microsomes and hepatocytes are foundational tools in drug metabolism research. They represent two different levels of biological organization and offer distinct advantages for studying the formation of atenolol glucuronide.
Liver Microsomes: These are vesicle-like artifacts created from fragments of the endoplasmic reticulum when liver cells are homogenized and subjected to high-speed centrifugation. nih.gov Microsomes are a rich source of UGT and Cytochrome P450 (CYP) enzymes, making them a convenient model for studying Phase I and Phase II metabolism. nih.govnih.gov Studies investigating the in vitro metabolism of atenolol have utilized liver microsomes from various species, including rats and dogs, confirming that the drug undergoes glucuronidation to form a conjugate metabolite. researchgate.net The primary advantage of using microsomes is that they provide a simplified system where the kinetics of specific enzyme-catalyzed reactions can be measured without the confounding factors of cellular uptake and transport. nih.gov
Hepatocytes: These are intact liver cells that can be isolated and cultured. They are considered a more physiologically relevant model than microsomes because they contain a full complement of drug-metabolizing enzymes (both Phase I and Phase II) and the necessary cofactors at physiological levels. nih.govresearchgate.net Hepatocytes also possess intact cell membranes with functional transporter proteins, allowing for the study of the interplay between drug uptake, metabolism, and efflux. nih.gov While microsomes are excellent for high-throughput screening, hepatocytes provide a more accurate prediction of in vivo metabolic clearance. nih.govresearchgate.net
Table 1: Comparison of In Vitro Models for Atenolol Glucuronidation Studies
| Feature | Liver Microsomes | Hepatocytes |
|---|---|---|
| Biological Complexity | Subcellular fraction (endoplasmic reticulum) nih.gov | Intact, viable cells nih.gov |
| Enzyme Content | Rich in UGTs and CYPs nih.gov | Full complement of Phase I and II enzymes researchgate.net |
| Cofactors | Require external addition (e.g., NADPH, UDPGA) nih.gov | Endogenous, physiological levels researchgate.net |
| Cellular Processes | Limited to enzymatic reactions nih.gov | Includes uptake, metabolism, and efflux nih.gov |
| Predictive Power | Good for enzyme kinetics and screening nih.gov | More accurate for predicting in vivo clearance researchgate.net |
| Primary Use | High-throughput screening, reaction phenotyping nih.gov | Metabolic profiling, clearance prediction researchgate.net |
Recombinant Enzyme Systems for Mechanistic Studies
For precise mechanistic insights and to identify the specific enzyme isoform responsible for a particular metabolic reaction, recombinant enzyme systems are invaluable. bioivt.com These systems involve expressing a single, cloned human enzyme, such as a specific UGT isoform, in a host cell line (e.g., insect cells or bacteria) that otherwise lacks drug-metabolizing activity. The purified recombinant enzyme can then be used in activity assays. bioivt.com
This approach allows researchers to unequivocally determine which enzyme or enzymes are responsible for metabolizing a drug candidate. By individually screening a panel of recombinant human UGTs, it is possible to pinpoint the specific isoform that catalyzes the formation of this compound. Research has identified that the glucuronidation of atenolol is mediated specifically by the UGT1A6 isoform. researchgate.net This level of detail is crucial for predicting genetic polymorphisms' effects on drug metabolism and for anticipating drug-drug interactions where two drugs might compete for the same enzyme.
Table 2: Research Findings on Atenolol Glucuronidation using Recombinant Enzymes
| Substrate | Identified Metabolite | Catalyzing Enzyme | Study Model | Finding |
|---|---|---|---|---|
| Atenolol | This compound | UGT1A6 | Recombinant Human UGT Enzyme | UGT1A6 was identified as the specific isoform responsible for the glucuronidation of atenolol. researchgate.net |
Table 3: List of Compounds
| Compound Name |
|---|
| Atenolol |
| This compound |
Pharmacokinetic Characterization of Atenolol Glucuronide in Preclinical Models
Absorption and Distribution Dynamics in Experimental Systems
The absorption and distribution of atenolol (B1665814) and its glucuronide metabolite are significantly influenced by a range of drug transporters and the inherent permeability of biological membranes.
The disposition of the parent drug, atenolol, is mediated by several transporter proteins. In vitro studies have identified it as a substrate for Organic Anion Transporting Polypeptides (OATP) OATP1A2 and OATP2B1, which are involved in its intestinal uptake clinpgx.orgnih.gov. Efflux in intestinal cells is handled by the ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp) clinpgx.org. Furthermore, atenolol is a substrate for the organic cation transporters (OCTs) OCT1 and OCT2, as well as the multidrug and toxin extrusion proteins (MATEs) MATE1 and MATE2-K clinpgx.orgscienceopen.com.
The glucuronidation of atenolol introduces a negatively charged glucuronic acid moiety, fundamentally altering its transporter affinity. As an organic anion, atenolol glucuronide is not expected to be a substrate for the cation transporters OCT and MATE. Instead, its transport would likely be mediated by transporters that handle organic anions. This includes certain OATPs and Organic Anion Transporters (OATs) for uptake into cells, and ABC transporters such as Multidrug Resistance-Associated Proteins (MRPs), particularly ABCC2 (MRP2) and ABCC3 (MRP3), for efflux out of cells.
| Transporter Family | Specific Transporter | Interaction with Atenolol (Parent Drug) | Predicted Interaction with Atenolol beta-D-Glucuronide |
|---|---|---|---|
| OATP (Uptake) | OATP1A2 | Substrate (Intestinal Uptake) clinpgx.orgnih.gov | Likely substrate, as OATPs transport many large organic anions. |
| OATP2B1 | Substrate (Intestinal Uptake) clinpgx.orgnih.gov | ||
| OCT (Uptake) | OCT1 | Substrate clinpgx.org | Not a substrate, due to anionic charge. |
| OCT2 | Substrate (Renal Uptake) clinpgx.orgnih.gov | ||
| MATE (Efflux) | MATE1 | Substrate (Renal Efflux) clinpgx.orgnih.gov | Not a substrate, due to anionic charge. |
| MATE2-K | Substrate (Renal Efflux) clinpgx.orgnih.gov | ||
| ABC (Efflux) | ABCB1 (P-gp) | Substrate (Intestinal Efflux) clinpgx.org | Possible weak substrate; however, MRPs are the primary efflux transporters for glucuronide conjugates. |
| ABC (Efflux) | MRPs (e.g., MRP2) | Not a primary transporter. | Likely substrate for biliary and/or renal efflux. |
| OAT (Uptake) | OAT1 / OAT3 | Inhibitor, but not a substrate. nih.gov | Likely substrate for renal uptake. |
Atenolol is hydrophilic and exhibits low passive permeability across biological membranes, including the blood-brain barrier (BBB) nih.gov. Microdialysis studies in rats have definitively shown that atenolol has very limited brain distribution. The steady-state ratio of unbound atenolol concentrations in brain extracellular fluid to that in plasma (Kp,uu,brain) was found to be 3.5% ± 0.4%, a value significantly less than unity nih.govresearchgate.netresearchgate.net. This low ratio indicates that atenolol is actively removed from the brain by an efflux transporter, likely ABCB1 nih.govresearchgate.net.
The conjugation with glucuronic acid significantly increases the molecular weight and polarity of atenolol, further reducing its capacity for passive diffusion across the BBB. While direct studies on atenolol glucuronide are not available, it is well-established that such glucuronide metabolites have extremely poor BBB permeability. Therefore, it is predicted that this compound would have even lower brain penetration than the parent compound and would be a prime substrate for efflux transporters at the BBB, such as ABCB1 or ABCG2 (Breast Cancer Resistance Protein).
Excretion Mechanisms of Atenolol Glucuronide
The elimination of atenolol glucuronide, like its parent compound, is expected to be predominantly via the kidneys, though the specific transporter mechanisms differ.
The parent drug, atenolol, is almost exclusively eliminated by the kidneys, with over 95% of the absorbed dose excreted unchanged in the urine nih.gov. Its renal clearance exceeds the glomerular filtration rate, indicating that it undergoes active tubular secretion in addition to filtration nih.govnih.gov. This secretion is a coordinated process involving uptake from the blood into the renal proximal tubule cells by OCT2 on the basolateral membrane, followed by efflux into the urine via MATE1 and MATE2-K on the apical membrane nih.gov. Kinetic studies have determined the Michaelis-Menten constant (Km) values for atenolol with these transporters to be 280 µM for hOCT2, 32 µM for hMATE1, and 76 µM for hMATE2-K nih.gov.
This compound, as an organic anion, would utilize a different renal secretion pathway. Its clearance would likely involve uptake from the blood by OATs (e.g., OAT1 and OAT3) located on the basolateral membrane of renal proximal tubule cells. Subsequent efflux into the urine would be mediated by apical transporters that handle organic anions, such as MRP2 (ABCC2) or MRP4 (ABCC4). While atenolol itself is an inhibitor but not a substrate of OAT1 and OAT3, its glucuronide conjugate is an ideal candidate for transport by this system nih.gov.
Studies in multiple preclinical species, including rats and dogs, have shown that biliary excretion is a minimal route of elimination for atenolol and its metabolites researchgate.netnih.gov. Research in humans has confirmed that biliary excretion of atenolol and its metabolites is not a major elimination pathway nih.gov. Although glucuronide conjugates are often substrates for hepatic efflux transporters like MRP2, which actively secrete them into bile, this does not appear to be a significant disposition pathway for this compound. The compound's characteristics favor near-complete elimination via renal pathways.
Comparative Pharmacokinetic Profiles in Animal Models and In Vitro Systems
The metabolism of atenolol, leading to the formation of atenolol glucuronide and other minor metabolites, shows quantitative rather than qualitative differences across species researchgate.netnih.gov. In most animal models and in humans, metabolism is a minor elimination route, with only about 10% of an absorbed dose being metabolized researchgate.netresearchgate.net. The majority of the drug is excreted unchanged by the kidneys nih.govresearchgate.net.
However, notable species differences exist in the initial absorption and bioavailability of atenolol, which consequently affects the amount of drug available for metabolism. In rats and humans, oral bioavailability is approximately 50-60% due to incomplete absorption researchgate.net. In contrast, absorption is nearly complete in dogs and cats, with bioavailability approaching 90% researchgate.net. These differences in absorption impact the total systemic exposure to both the parent drug and its metabolites.
| Species | Oral Bioavailability of Atenolol | Extent of Metabolism | Primary Excretion Route |
|---|---|---|---|
| Rat | ~50-60% researchgate.net | Minor (~10% of absorbed dose) researchgate.netresearchgate.net | Renal (Unchanged Drug) nih.gov |
| Dog | ~90% researchgate.net | Minor nih.gov | Renal (Unchanged Drug) nih.gov |
| Cat | ~90% researchgate.net | Not specified, but likely minor. | Renal (Unchanged Drug) nih.gov |
| Mouse | Incomplete nih.gov | Minor nih.gov | Renal (Unchanged Drug) nih.gov |
| Rabbit | Incomplete nih.gov | Minor researchgate.net | Renal (Unchanged Drug) nih.gov |
Advanced Analytical Methodologies for Atenolol Beta D Glucuronide Research
State-of-the-Art Chromatographic and Spectrometric Techniques
The analysis of Atenolol (B1665814) beta-D-Glucuronide relies on powerful separation and detection technologies capable of isolating the polar metabolite from complex biological samples and quantifying it with high precision.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (UV, DAD, FLD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of atenolol and its metabolites. researchgate.net Given that Atenolol beta-D-Glucuronide retains the core chromophoric and fluorophoric structure of the parent compound, HPLC methods developed for atenolol are readily adaptable for the metabolite.
Reversed-phase chromatography is the most common separation mode. Due to its higher polarity from the attached glucuronic acid moiety, this compound typically has a shorter retention time than the parent atenolol on columns like C8 or C18. oup.comresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Detection Systems:
Ultraviolet (UV) and Diode-Array Detection (DAD): These are the most common detectors used. The phenylacetamide group in the molecule provides strong UV absorbance. Analyses are typically performed at wavelengths of approximately 226 nm or 275 nm to achieve high sensitivity. ijpsr.com
Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, especially in complex biological fluids, fluorescence detection is employed. nih.gov Atenolol and its glucuronide metabolite exhibit native fluorescence, eliminating the need for derivatization. ekb.eg Common excitation and emission wavelengths are in the ranges of 276 nm (excitation) and 296 nm (emission) or 229 nm (excitation) and 309 nm (emission). oup.comoup.com
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) | oup.comresearchgate.net |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 5) (20:20:60) | researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | oup.comoup.com |
| UV/DAD Detection | 226 nm, 275 nm | |
| Fluorescence Detection (Ex/Em) | 276 nm / 296 nm | oup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For definitive quantification at very low concentrations, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers unparalleled sensitivity and specificity by separating the analyte chromatographically before detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. faa.gov
Analyses are typically performed using electrospray ionization (ESI) in the positive ion mode, as the secondary amine in the atenolol structure is readily protonated. mdpi.com For this compound, the precursor ion ([M+H]⁺) would correspond to the mass of atenolol (266.34 g/mol ) plus the mass of the glucuronic acid residue (176.12 g/mol ), resulting in an m/z of approximately 443.5. A characteristic fragmentation in MS/MS analysis involves the neutral loss of the glucuronic acid moiety (176 Da), yielding a prominent product ion corresponding to the protonated atenolol molecule at m/z 267.4. faa.gov This specific transition is monitored for highly selective quantification.
| Parameter | Typical Conditions / Values | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |
| Atenolol Precursor Ion [M+H]⁺ | m/z 267.4 | faa.gov |
| Atenolol Product Ions | m/z 190.1, m/z 145.1 | faa.gov |
| Expected this compound Precursor Ion [M+H]⁺ | ~ m/z 443.5 | (Calculated) |
| Expected this compound Primary Product Ion | m/z 267.4 (corresponding to Atenolol) | (Inferred) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (for research purposes)
In a research context, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of metabolites like this compound. While not used for routine quantification, NMR provides detailed information about the molecular structure.
The process involves comparing the ¹H and ¹³C NMR spectra of the isolated metabolite with those of the parent drug, atenolol. The presence of the glucuronic acid moiety would be confirmed by a distinct set of new signals in the ¹H spectrum (typically between 3.0 and 5.5 ppm) and the ¹³C spectrum. Furthermore, the point of attachment can be confirmed by observing a downfield shift of the proton and carbon signals at the site of conjugation on the atenolol backbone (the secondary alcohol). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the precise connectivity between the atenolol and glucuronide units, thus providing definitive structural proof.
Sophisticated Sample Preparation Strategies
Effective sample preparation is critical to remove interfering endogenous substances from biological matrices (e.g., plasma, urine) and to concentrate the analyte before instrumental analysis.
Solid-Phase Extraction (SPE) Optimization for Metabolite Isolation
Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating atenolol and its metabolites from biological fluids. nih.gov Because this compound is significantly more polar than its parent compound, the SPE method must be carefully optimized to ensure its retention and subsequent elution.
Mixed-mode or polymeric reversed-phase sorbents, such as Strata-X, are often employed. nih.gov A typical SPE protocol involves the following steps:
Conditioning: The sorbent is activated, typically with methanol followed by water or an aqueous buffer.
Loading: The pre-treated biological sample (e.g., diluted plasma or urine) is loaded onto the cartridge.
Washing: An aqueous wash solution is passed through the cartridge to remove highly polar, interfering compounds while the analyte and metabolite are retained.
Elution: A solvent, typically methanol or acetonitrile, often with a small amount of acid or base, is used to disrupt the sorbent-analyte interactions and elute the purified this compound.
Optimization focuses on the pH of the sample load and the composition of the wash and elution solvents to maximize recovery of the polar metabolite while ensuring a clean extract. nih.gov
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is another common technique used to isolate atenolol from aqueous biological samples. oup.comnih.gov The method relies on partitioning the analyte between the aqueous sample and an immiscible organic solvent. For atenolol, this typically involves adjusting the sample pH to a basic level (e.g., with NaOH) to deprotonate the secondary amine, making the molecule less polar and more soluble in an organic solvent like a chloroform/butanol mixture. oup.com
However, due to the high polarity and water solubility of the glucuronide conjugate, traditional LLE can be less efficient for this compound compared to SPE. The highly polar glucuronic acid moiety makes the metabolite less likely to partition into a nonpolar organic solvent. While LLE can be optimized by using more polar organic solvents, SPE is generally considered the more robust and reliable method for isolating highly polar metabolites like glucuronides from complex biological matrices. researchgate.net
Computational Approaches in Metabolite Annotation and Fragmentation Analysis
Modern mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone of metabolite analysis. However, the sheer volume and complexity of data generated necessitate powerful computational tools for efficient and accurate interpretation.
The identification of glucuronidated metabolites like this compound in high-resolution tandem mass spectrometry (LC-HRMS/MS) data can be challenging, especially when reference spectra for these specific conjugates are unavailable zendy.ionih.gov. In silico deconjugation has emerged as a powerful strategy to circumvent this limitation zendy.ionih.gov.
This computational workflow involves identifying potential glucuronide conjugates by searching for a characteristic neutral loss corresponding to the glucuronic acid moiety (C₆H₈O₆, mass-to-charge ratio [m/z] 176.0321) during collision-induced dissociation (CID) nih.gov. Once a candidate ion undergoes this neutral loss, the resulting product ion spectrum is effectively a tandem mass spectrum of the aglycone, which is the parent drug, atenolol. This "deconjugated" spectrum can then be searched against existing mass spectral libraries of the parent compound for confident annotation zendy.ionih.govnih.gov. This approach significantly enhances the ability to identify metabolites without the need for synthesizing every potential conjugate, reducing the reliance on enzymatic deconjugation steps or the extensive effort of recording numerous reference glucuronide spectra zendy.ionih.gov.
Table 1: Theoretical Mass Information for In Silico Deconjugation of this compound
| Compound | Chemical Formula | Exact Mass [M+H]⁺ (m/z) | Key Neutral Loss | Aglycone Product Ion (Atenolol) [M+H]⁺ (m/z) |
| Atenolol | C₁₄H₂₂N₂O₃ | 267.1703 | N/A | 267.1703 |
| This compound | C₂₀H₃₀N₂O₉ | 443.2024 | 176.0321 (Glucuronic Acid) | 267.1703 |
This table is for illustrative purposes. The exact mass values are calculated based on the chemical formulas.
Predicting the fragmentation patterns of novel glucuronides is crucial for their structural elucidation. The fragmentation of glucuronide conjugates in tandem mass spectrometry typically follows predictable pathways. For O-glucuronides like this compound, the most common fragmentation is the cleavage of the glycosidic bond, leading to the neutral loss of the glucuronic acid moiety (176 Da) and the formation of an ion corresponding to the protonated aglycone nih.govuab.edu.
In negative ion mode, characteristic fragment ions at m/z 175 and m/z 113 are often observed, which are derived from the glucuronate portion of the molecule nih.gov. Computational models and fragmentation prediction software leverage these established chemical principles. By inputting the structure of a putative metabolite like this compound, these tools can generate a predicted tandem mass spectrum. This predicted spectrum can then be compared with the experimentally acquired spectrum to increase confidence in the metabolite's identification. The first step in predicting likely fragments is to determine the probable structure of the radical cation, as fragmentation typically occurs at or near this site of instability youtube.com.
Table 2: Common Predicted Fragment Ions for O-Glucuronides in MS/MS
| Ion Type | Description | Typical m/z (Negative Mode) | Typical m/z (Positive Mode) |
| Aglycone Ion | The parent molecule without the glucuronide group. | [M-H-176]⁻ | [M+H-176]⁺ |
| Glucuronide Fragments | Ions derived from the glucuronic acid moiety itself. | 175, 113 | Not typically observed |
| Neutral Loss | Loss of the glucuronic acid group. | -176 Da | -176 Da |
Development and Validation of Robust Research Assays
The transition from identifying a metabolite to quantifying it for research purposes, such as in pharmacokinetic studies, requires the development and validation of a robust bioanalytical method europa.euthermofisher.comnih.gov. This process ensures that the data generated are reliable and reproducible thermofisher.comag-lab.org.
A successful bioanalytical assay must be specific, sensitive, and reproducible thermofisher.comag-lab.org.
Specificity is the ability of the method to differentiate and quantify the analyte (this compound) in the presence of other components in the biological sample, such as the parent drug, other metabolites, or endogenous matrix components nih.govgmp-compliance.org. For LC-MS/MS methods, specificity is achieved through a combination of chromatographic separation and the unique mass transition of the precursor ion to a specific product ion faa.govbts.gov.
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision europa.eu. Achieving high sensitivity is crucial for detecting low levels of the metabolite, which is often necessary in pharmacokinetic studies thermofisher.com.
Reproducibility is assessed by evaluating the precision and accuracy of the assay through repeated measurements. Intra-day (within a single run) and inter-day (between different runs) precision and accuracy are determined by analyzing quality control (QC) samples at multiple concentration levels gmp-compliance.org. For an assay to be considered reproducible, the precision (expressed as the coefficient of variation, CV%) should typically not exceed 15%, except at the LLOQ where 20% may be acceptable gmp-compliance.org. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ) gmp-compliance.org.
Several validated LC-MS/MS methods have been published for the parent compound, atenolol, in various biological matrices like human plasma and milk, demonstrating linearity, precision, and accuracy necessary for clinical studies nih.govresearchgate.net. The principles of these assays are directly applicable to the development of methods for its glucuronide metabolite.
Table 3: Example Bioanalytical Method Validation Parameters for an LC-MS/MS Assay
| Parameter | Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional relationship between concentration and instrument response. |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Measures the closeness of determined values to the true value. |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Measures the degree of scatter among a series of measurements. |
| Recovery | Consistent and reproducible | Assesses the efficiency of the extraction process. |
| Matrix Effect | Investigated to ensure no compromise to precision or sensitivity | Evaluates the influence of matrix components on ionization. nih.gov |
| Stability | Analyte is stable under various storage and processing conditions | Ensures sample integrity from collection to analysis. |
These are typical criteria based on regulatory guidance for bioanalytical method validation. europa.eugmp-compliance.org
The reliability of a bioanalytical assay is critically dependent on the use of high-quality, well-characterized reference standards and rigorous quality control procedures nih.gov.
A reference standard for this compound is a highly purified substance used as a measurement base pharmaffiliates.com. It is essential for preparing calibration standards (to create the calibration curve) and quality control (QC) samples nih.gov. The reference standard must be thoroughly characterized, with its identity and purity documented, often through a Certificate of Analysis (CoA) nih.govlgcstandards.com. The availability of a reliable reference standard is a prerequisite for developing a quantitative assay mriglobal.org.
Quality control (QC) samples are prepared by spiking a known concentration of the this compound reference standard into the same biological matrix as the study samples (e.g., plasma, urine) europa.eunih.gov. These QC samples are typically prepared at low, medium, and high concentrations and are analyzed alongside the unknown samples in each analytical run. They serve to monitor the performance of the method and ensure the validity of the results for the unknown samples. The measured concentrations of the QC samples must fall within pre-defined limits of accuracy and precision for the analytical run to be accepted gmp-compliance.org. This ongoing monitoring ensures the consistency and quality of the data throughout a study .
Chemical Synthesis and Derivatization Strategies for Research Applications
Synthetic Routes for Atenolol (B1665814) Beta-D-Glucuronide and Its Analogues
The generation of Atenolol beta-D-Glucuronide for research purposes can be approached through methods that leverage both biological catalysts and traditional organic chemistry techniques.
Chemoenzymatic synthesis provides an effective route to enantiomerically pure beta-blockers like atenolol and their metabolites. This strategy often involves a chemical synthesis of a key racemic intermediate, followed by an enzymatic kinetic resolution to isolate the desired stereoisomer, which can then be converted to the final product.
One common chemoenzymatic approach for atenolol synthesis begins with the chemical synthesis of a racemic chlorohydrin intermediate, (RS)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, from 2-(4-hydroxyphenyl)acetamide and epichlorohydrin. researchgate.net This racemic mixture is then subjected to kinetic resolution using a lipase, such as Candida antarctica lipase-A (CALA) or lipase-B (CALB), with an acyl donor like vinyl acetate. researchgate.netmdpi.com The enzyme selectively acylates one enantiomer (e.g., the (S)-acetate), leaving the other enantiomer ((R)-alcohol) unreacted. researchgate.net The enantiopure (R)-chlorohydrin can then be isolated and subsequently converted to (S)-Atenolol via N-alkylation with isopropylamine (B41738). researchgate.net This enantiomerically pure atenolol can then serve as a substrate for enzymatic glucuronidation.
The direct enzymatic glucuronidation step is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the activated coenzyme, UDP-glucuronic acid (UDPGA), to the atenolol molecule. jove.comwikipedia.org This process can be carried out using various enzyme sources, including microbial biotransformation systems, recombinant UGT enzymes, or mammalian liver preparations like microsomes or S9 fractions. hyphadiscovery.comnih.gov Microbial biotransformation is particularly useful for producing glucuronides that may involve sequential reactions, such as hydroxylation followed by O-glucuronidation. hyphadiscovery.com
| Step | Description | Key Reagents/Enzymes | Outcome |
| 1. Chemical Synthesis | Reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin. | NaOH, Water | Racemic chlorohydrin intermediate ((RS)-4). researchgate.net |
| 2. Enzymatic Resolution | Kinetic resolution of the racemic chlorohydrin. | Candida antarctica lipase-A (CLEA), Vinyl Acetate | Separation of enantiomers, yielding (R)-alcohol and (S)-acetate. researchgate.net |
| 3. N-alkylation | Conversion of the enantiopure (R)-alcohol to (S)-Atenolol. | Isopropylamine | Enantiopure (S)-Atenolol. researchgate.netmdpi.com |
| 4. Glucuronidation | Conjugation of (S)-Atenolol with glucuronic acid. | UGT enzymes, UDPGA | (S)-Atenolol beta-D-Glucuronide. jove.com |
The traditional chemical synthesis of atenolol, which can be adapted for its glucuronide metabolite, heavily relies on the ring-opening of an epoxide intermediate. nih.gov The process typically involves two main stages: the formation of a glycidyl (B131873) ether intermediate and its subsequent reaction with an amine.
The synthesis begins with the reaction of 2-(4-hydroxyphenyl)acetamide with an epoxide-containing reagent, most commonly epichlorohydrin. This reaction, often catalyzed by a base, results in an O-alkylation on the phenolic hydroxyl group, forming a key epoxide intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide. nih.govgoogle.com
The crucial next step is the nucleophilic ring-opening of this epoxide. Isopropylamine is used as the nucleophile, which attacks one of the carbon atoms of the epoxide ring. nih.gov This reaction leads to the formation of the β-amino alcohol structure characteristic of atenolol. The regioselectivity of this aminolysis is a critical factor in achieving the desired product. Recent advancements have focused on greener synthesis routes, utilizing deep eutectic solvents (DESs) as both the solvent and catalyst, which facilitates the epoxide ring-opening under mild conditions and avoids the need for additional bases or catalysts. nih.govmdpi.com
To synthesize the glucuronide, the atenolol molecule would then undergo a glycosylation reaction. This typically involves reacting a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, with the secondary hydroxyl group of atenolol. Subsequent deprotection steps would yield the final this compound. The Koenigs-Knorr method is a classical approach for forming such glycosidic bonds, although glucuronides are known to be more challenging to prepare than corresponding glucopyranosides. nih.gov
| Stage | Reaction | Key Reagents | Intermediate/Product |
| 1. Epoxide Formation | O-alkylation of 2-(4-hydroxyphenyl)acetamide. | Epichlorohydrin, Base (e.g., NaOH) or DES | 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (epoxide intermediate). nih.govgoogle.com |
| 2. Epoxide Ring Opening | Nucleophilic attack by isopropylamine on the epoxide ring. | Isopropylamine | Atenolol. nih.gov |
| 3. Glucuronidation | Glycosylation of the atenolol hydroxyl group. | Protected glucuronic acid donor, Coupling agent | Protected Atenolol Glucuronide. |
| 4. Deprotection | Removal of protecting groups. | Specific deprotection reagents | This compound. |
Preparation of Stable-Isotope Labeled Atenolol Glucuronide for Quantitative Research
Stable isotope labeling is an indispensable technique in drug metabolism and pharmacokinetic research, allowing for the differentiation and quantification of a drug and its metabolites from endogenous compounds. nih.gov The preparation of a stable-isotope labeled version of Atenolol Glucuronide, such as one containing deuterium (B1214612) (D or ²H) or carbon-13 (¹³C), is essential for its use as an internal standard in quantitative bioanalysis using mass spectrometry (MS). nih.govresearchgate.net
The synthesis of labeled Atenolol Glucuronide can be achieved by incorporating stable isotopes into either the atenolol or the glucuronic acid moiety. A common approach is to use a labeled precursor in one of the synthetic routes described previously. For instance, deuterated isopropylamine (isopropylamine-d7) can be used in the N-alkylation step of the chemical synthesis. This would result in an atenolol molecule with a mass shift of +7, which would be carried through to the final glucuronide product. Commercially available labeled atenolol, such as Atenolol-d7, can serve as a starting material for a subsequent glucuronidation reaction.
The use of stable isotope-labeled compounds is critical for:
Metabolism Studies: Tracing the metabolic fate of the drug in the body.
Pharmacokinetic Studies: Accurately determining the rates of absorption, distribution, metabolism, and excretion (ADME). acs.org
Bioavailability Studies: Quantifying the amount of drug that reaches systemic circulation.
Quantitative Bioanalysis: Serving as an ideal internal standard in mass spectrometry-based assays to correct for matrix effects and variations in sample processing, thereby improving accuracy and reproducibility. nih.gov
| Labeled Compound | Isotope | Typical Mass Increase | Application in Research |
| Atenolol-d7 Glucuronide | Deuterium (²H) | +7 amu | Internal standard for LC-MS quantification of Atenolol Glucuronide. |
| Atenolol Glucuronide-¹³C₆ | Carbon-13 (¹³C) | +6 amu | Tracer in metabolic fate and flux analysis studies. acs.org |
Design and Synthesis of Glucuronide Derivatives for Structure-Activity Relationship (SAR) Studies in Enzymology
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and enzymology, providing insights into how a molecule's structure affects its biological activity. oncodesign-services.com For this compound, designing and synthesizing derivatives allows researchers to probe its interactions with metabolizing enzymes, primarily UGTs.
The goal of these SAR studies is to identify the key structural features of the glucuronide that govern its recognition, binding, and turnover by specific UGT isoforms. researchgate.net This knowledge is valuable for understanding drug-drug interactions and predicting the metabolic profiles of new drug candidates.
The synthetic strategy involves systematically modifying different parts of the Atenolol Glucuronide molecule:
Modifications to the Aglycone (Atenolol Moiety): Introducing substituents (e.g., fluoro, chloro, methyl groups) at various positions on the phenyl ring of atenolol can alter its electronic properties and steric profile. This can influence the binding affinity to the active site of UGT enzymes. researchgate.net
Derivatization of the Glucuronic Acid Moiety: While less common for studying UGT interactions, modifications to the glucuronic acid itself could be used to investigate interactions with other proteins, such as efflux transporters.
These synthesized derivatives are then evaluated in vitro using assays with specific recombinant UGT enzymes or liver microsomes. rsc.org By comparing the rate of formation or other kinetic parameters across the series of derivatives, researchers can build an SAR model. oncodesign-services.com For example, a study on indazole compounds aimed to block N-glucuronidation by adding sterically hindered groups or altering electronic distribution on the core structure, an approach that could be conceptually applied to atenolol derivatives. researchgate.net
| Derivative Type | Structural Modification | Purpose of SAR Study | Example |
| Aromatic Substitution | Addition of an electron-withdrawing group (e.g., -Cl) to the phenyl ring of atenolol. | To assess the impact of electronic effects on UGT1A9 binding and activity. | 2-Chloro-Atenolol Glucuronide |
| Alkyl Chain Modification | Replacement of the isopropyl group with a tert-butyl group. | To investigate the influence of steric bulk near the glycosidic bond on enzyme turnover. | Tert-butyl-Atenolol Glucuronide |
| Linker Variation | Shortening the propoxy linker to an ethoxy linker. | To determine the optimal distance and geometry for substrate positioning within the enzyme's active site. | Ethoxy-analogue of Atenolol Glucuronide |
Biological and Mechanistic Investigations of Atenolol Glucuronide Dynamics
Role of Beta-Glucuronidase (EC 3.2.1.31) in the Hydrolysis of Atenolol (B1665814) Beta-D-Glucuronide
Beta-glucuronidase (β-glucuronidase) is a lysosomal hydrolase enzyme that plays a critical role in the deconjugation of glucuronide metabolites. Glucuronidation is a major phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, such as a drug, to increase its water solubility and facilitate its excretion from the body. However, β-glucuronidase can reverse this process by hydrolyzing the glycosidic bond, releasing the aglycone (the original drug or its phase I metabolite) and D-glucuronic acid. This deconjugation can impact the pharmacokinetic profile of a drug by enabling its reabsorption, a process known as enterohepatic recirculation.
Atenolol, a cardioselective beta-blocker, undergoes minimal metabolism in the liver, with a small fraction being converted to metabolites including Atenolol beta-D-Glucuronide. The hydrolysis of this glucuronide back to atenolol is catalyzed by β-glucuronidase. This enzymatic activity is of significant interest in research, particularly in analytical contexts where accurate measurement of both the parent drug and its metabolites is required.
In research settings, β-glucuronidase is sourced from various organisms to facilitate in vitro studies of drug metabolism and for sample preparation in analytical toxicology. Common sources include bacteria (Escherichia coli), mollusks (Helix pomatia, limpets, abalone), and bovine liver. drugbank.com These enzymes are commercially available and are selected based on their specific activity, pH optimum, and the absence of interfering substances for a given analytical method.
The characteristics of β-glucuronidase can vary depending on the source. For example, the enzyme from E. coli is known for its high rate of hydrolytic activity and stability during the hydrolysis process. nih.gov Molluskan-derived enzymes often exhibit both β-glucuronidase and sulfatase activities. Human β-glucuronidase is a homotetramer and is homologous to the E. coli enzyme, β-galactosidase. drugs.com The catalytic mechanism involves two glutamic acid residues, Glu540 and Glu451, which act as the nucleophilic and acidic residues, respectively. drugs.com
| Source Organism | Key Characteristics | Common Applications |
|---|---|---|
| Escherichia coli (Bacteria) | High hydrolytic activity, essentially free of sulfatase activity. nih.gov | Enzymatic hydrolysis of β-glucuronides in urine and other biological fluids. nih.gov |
| Helix pomatia (Roman snail) | Contains both β-glucuronidase and sulfatase activities. | Hydrolysis of steroid glucuronides. |
| Abalone | Favorable conversion results with minimal chromatographic interference. drugbank.com | Routine drug screening and high-throughput applications. drugbank.com |
| Bovine Liver | Mammalian source, used for comparative metabolic studies. | In vitro drug metabolism studies. drugbank.com |
Kinetic studies of β-glucuronidase are essential for understanding the rate and efficiency of glucuronide hydrolysis. While specific kinetic data for this compound are not extensively detailed in the literature, general principles of enzyme kinetics apply. The hydrolysis of glucuronides by β-glucuronidase typically follows Michaelis-Menten kinetics.
Studies on other glucuronide substrates, such as those of flavonoids, have shown that the deconjugation follows first-order kinetics. The Michaelis constant (Km) and maximum reaction velocity (Vmax) are key parameters determined in these studies. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and it provides an indication of the affinity of the enzyme for the substrate. The Vmax indicates the maximum rate of the reaction when the enzyme is saturated with the substrate.
The pH of the reaction environment significantly influences the kinetic parameters. For many β-glucuronidases, the optimal pH for hydrolysis is in the acidic range, typically between 3.5 and 5.5. The reaction rate is also dependent on temperature and the presence of any inhibitors or activators.
Strategies for Beta-Glucuronidase Inhibition in Research Contexts
In analytical and research contexts, the hydrolysis of glucuronide metabolites by endogenous or bacterial β-glucuronidase in biological samples (e.g., urine, plasma) can lead to inaccurate quantification of the metabolite and the parent drug. Therefore, strategies to inhibit this enzyme are crucial for maintaining the stability of the glucuronide conjugate during sample collection, storage, and analysis.
A variety of compounds have been identified and characterized as inhibitors of β-glucuronidase. These inhibitors are valuable tools in research to prevent the in vitro deconjugation of glucuronide metabolites. One of the most well-known and potent inhibitors is D-saccharic acid 1,4-lactone.
Researchers have also explored natural products for their β-glucuronidase inhibitory activity. For instance, certain natural glucuronides found in Japanese herbal (Kampo) medicines, such as baicalin (B1667713) and wogonoside, have been shown to inhibit β-glucuronidase. Additionally, numerous synthetic compounds, including derivatives of 2-aminopyrimidine, have been developed and evaluated for their potential as β-glucuronidase inhibitors. The characterization of these inhibitors involves determining their inhibitory concentration (IC50) values and understanding their mechanism of inhibition (e.g., competitive, non-competitive).
| Inhibitor | Source/Type | Mechanism of Action (if known) |
|---|---|---|
| D-saccharic acid 1,4-lactone | Synthetic | Potent inhibitor. |
| Baicalin | Natural (from Kampo medicines) | Inhibits β-glucuronidase activity. |
| Wogonoside | Natural (from Kampo medicines) | Inhibits β-glucuronidase activity. |
| 2-Aminopyrimidine derivatives | Synthetic | Varies with specific structure. |
The primary impact of inhibiting β-glucuronidase in experimental samples is the stabilization of glucuronide metabolites like this compound. By preventing hydrolysis, these inhibitors ensure that the concentration of the glucuronide measured reflects the true in vivo concentration at the time of sampling. This is particularly important for pharmacokinetic studies where accurate measurements of both the parent drug and its metabolites are necessary to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The addition of a β-glucuronidase inhibitor to urine or plasma samples immediately after collection can prevent the degradation of labile glucuronide conjugates. This stabilization is critical for maintaining sample integrity, especially during prolonged storage or when samples need to be transported. Without inhibition, the back-conversion of the glucuronide to the parent compound would lead to an overestimation of the parent drug concentration and an underestimation of the extent of glucuronidation.
Mechanistic Studies on the Biological Activity of the Glucuronide Metabolite
Glucuronidation is generally considered a detoxification pathway, resulting in metabolites that are more water-soluble, larger in molecular size, and typically pharmacologically inactive compared to the parent compound. These characteristics facilitate their elimination from the body, primarily through renal excretion.
Assessment of Receptor Binding and Functional Activity in In Vitro Systems
There is a significant lack of publicly available scientific literature detailing the in vitro assessment of receptor binding and functional activity specifically for this compound.
Research has focused almost exclusively on the parent drug, atenolol, which is a well-characterized β1-selective adrenergic antagonist. drugbank.comnih.gov Studies on atenolol's metabolites have noted that the hydroxylated form possesses approximately one-tenth of the beta-blocking activity of atenolol. mdpi.comnih.govdrugbank.com However, for this compound, its pharmacological activity remains uncharacterized, and it is currently unknown if this metabolite is active. wikipedia.org The prevailing understanding is that the pharmacological effects observed after atenolol administration are due to the parent compound alone. nih.gov
Due to the absence of specific binding affinity data (such as Ki or IC50 values) or functional assay results for this compound at any receptor, a data table cannot be generated.
Investigations into Cellular Transport and Intracellular Fate in Preclinical Models
Specific investigations into the cellular transport mechanisms and intracellular fate of this compound in preclinical models have not been identified in the available scientific literature.
In contrast, the cellular transport of the parent compound, atenolol, has been described. In vitro studies have shown that atenolol is a substrate for several transporters, including organic cation transporters (OCT1, OCT2) and multidrug and toxin extrusion proteins (MATE1, MATE2-K), which are involved in its renal secretion. clinpgx.orgnih.gov
Generally, glucuronide conjugates are hydrophilic molecules that require transport proteins for their distribution and excretion across cellular membranes. frontiersin.org Key transporter families involved in the disposition of various drug glucuronides include organic anion transporters (OATs), organic anion transporting polypeptides (OATPs), and ATP-binding cassette (ABC) transporters like multidrug resistance-associated proteins (MRPs). frontiersin.org However, no studies have specifically identified which of these, if any, are responsible for the transport of this compound. Consequently, details regarding its substrate affinity (Km), transport velocity (Vmax), or specific intracellular pathways in preclinical models are not available.
Without experimental data from preclinical models, a data table summarizing the cellular transport and intracellular fate of this compound cannot be compiled.
Future Directions and Emerging Research Avenues
Advanced Metabolite Profiling and Omics Technologies for Comprehensive Analysis
The future of analyzing Atenolol (B1665814) beta-D-Glucuronide lies in the application of advanced "omics" technologies, which allow for a holistic and high-throughput assessment of biological molecules. Technologies like metabolomics, which systematically studies the unique chemical fingerprints that specific cellular processes leave behind, are being leveraged to understand the broader impacts of atenolol metabolism. By combining metabolomic and genomic data, researchers aim to identify biomarkers that could predict individual responses to atenolol therapy.
The integration of various omics disciplines—including transcriptomics, proteomics, and metabolomics—offers a powerful approach to identify molecular pathways associated with drug metabolism and response. This synergy is crucial for moving beyond simple quantification to a deeper understanding of the biological significance of glucuronidation. Future studies will likely employ these sophisticated screening technologies to reduce late-stage drug development failures and enhance predictive toxicology.
Table 1: Emerging Omics Technologies for Atenolol beta-D-Glucuronide Analysis
| Omics Technology | Application for this compound Research | Potential Insights |
|---|---|---|
| Metabolomics | Identifying novel biomarkers related to atenolol metabolism and its effects. | Understanding inter-individual variability in drug response. |
| Transcriptomics | Analyzing gene expression changes in response to atenolol and its glucuronide. | Elucidating the genetic regulation of UGT enzymes involved in glucuronidation. |
| Proteomics | Quantifying changes in protein expression, particularly UGT enzymes and transporters. | Assessing the functional impact of genetic variations on drug metabolism. |
| Integrated Omics | Combining data from multiple omics platforms for a systems-level view. | Creating comprehensive models of atenolol disposition and its metabolic consequences. |
Integration of In Silico Modeling with In Vitro and In Vivo Data
Computational, or in silico, modeling is becoming an indispensable tool in pharmacology. Physiologically Based Pharmacokinetic (PBPK) modeling, for instance, uses preclinical data to predict the pharmacokinetic behavior of drugs in humans. This approach can simulate how factors like age, organ function, or disease status affect drug metabolism and distribution. For this compound, PBPK models can be developed to predict its formation and clearance, integrating data from laboratory (in vitro) experiments and studies in living organisms (in vivo).
The synergy between in silico models and experimental data enhances the accuracy of predictions. For example, PBPK models have been successfully used to predict the impact of liver cirrhosis on drug glucuronidation by specific UGT enzymes. Future research will focus on refining these models for atenolol by incorporating specific parameters for UGT enzymes and transporters, leading to more precise predictions of how the glucuronide metabolite behaves in diverse patient populations. This integration is key to improving drug safety assessments and translating preclinical findings to clinical scenarios more effectively.
Development of Novel Biosensors and Imaging Techniques for Glucuronide Detection
A significant frontier in metabolite research is the development of novel detection technologies. Biosensors—analytical devices that use biological components to detect chemical substances—offer the potential for real-time, sensitive analysis of drug metabolites. Future research is directed toward creating biosensors, potentially using antibodies or enzymes, that are highly specific for glucuronide conjugates like this compound. Such tools could enable rapid monitoring in both clinical and environmental settings.
In parallel, advanced imaging techniques are emerging that can visualize drug distribution within tissues. Modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be adapted to track radiolabeled molecules, providing spatial and temporal information about where a drug and its metabolites accumulate. Mass Spectrometry Imaging (MSI) is another powerful technique that can map the distribution of unlabeled drugs and metabolites directly in tissue sections. The application of these imaging technologies to this compound could provide unprecedented insights into its tissue-specific distribution and retention.
Exploration of Atenolol Glucuronide in Environmental and Ecotoxicological Research
The widespread use of atenolol has led to its detection, along with its metabolites, in wastewater and surface waters. Wastewater treatment plants (WWTPs) are a primary entry point for these compounds into the environment. Research has shown that atenolol concentrations in the influent of WWTPs can range from 146.5 to 918.6 ng/L, with effluent concentrations between 43.0 and 534.1 ng/L, indicating incomplete removal.
Future environmental research on this compound will focus on its fate and transport in aquatic systems. While the parent compound atenolol is polar and not easily biodegradable, its glucuronide metabolite is even more water-soluble, which may affect its environmental behavior. Studies investigating the degradation pathways of atenolol have identified several transformation products, and similar research is needed for its glucuronide. Understanding the persistence and transformation of this compound is crucial for assessing its potential long-term presence in ecosystems, separate from direct toxicity studies.
Table 2: Atenolol Concentrations in Wastewater Treatment Plants (WWTPs) in the Pearl River Delta Region
| WWTP | Average Influent Conc. (ng/L) | Average Effluent Conc. (ng/L) | Average Removal Rate (%) |
|---|---|---|---|
| Tai Po | Data not specified | Data not specified | 83.36 |
| Sha Tin | Data not specified | Data not specified | 81.67 |
| Futian | Data not specified | Data not specified | 71.24 |
| Liede | Data not specified | Data not specified | 55.44 |
| Stonecutters Island | Data not specified | Data not specified | 44.96 |
Data sourced from studies on atenolol removal, highlighting the variability in treatment efficacy.
Application of Atenolol Glucuronide as a Model Compound for Understanding Glucuronidation in Specific Disease States (mechanistic, non-clinical)
Glucuronidation is a critical Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are essential for the detoxification and excretion of numerous drugs and endogenous substances. The process can be influenced by various factors, including genetic polymorphisms and disease states.
Atenolol's metabolism, while minor, provides a valuable model for studying glucuronidation. Because atenolol itself undergoes limited metabolism, the formation of its glucuronide can be used as a specific probe to assess the activity of UGT enzymes. For example, studying how liver or kidney disease alters the rate of this compound formation can provide mechanistic insights into how these conditions impact UGT enzyme function without the confounding influence of extensive Phase I metabolism.
Research using model compounds like propranolol, another beta-blocker, has shown that different UGT isoforms exhibit distinct selectivity for substrates. Similar non-clinical studies with atenolol could help delineate the specific contributions of various UGTs (e.g., UGT1A and UGT2B families) to its metabolism. This approach allows for a focused investigation of how disease-related physiological changes affect this specific metabolic pathway, contributing to a broader understanding of drug disposition in pathological conditions.
Q & A
[Basic] What are the established synthetic routes for producing Atenolol beta-D-Glucuronide in laboratory settings?
This compound is synthesized via enzymatic or chemical glycosidation. Enzymatic methods utilize UDP-glucuronosyltransferases (UGTs) under optimized conditions (pH 7.4, 37°C, UDPGA cofactor) to conjugate atenolol with glucuronic acid. Chemical synthesis involves SnCl₄-promoted anomerization of 6,1-anhydroglucopyranuronic acid derivatives, followed by reversed-phase HPLC purification (C18 columns) to isolate the product. Reaction kinetics should be monitored via LC-MS to mitigate glycosidic bond hydrolysis .
[Basic] Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Structural confirmation requires NMR (1H, 13C, HSQC) to identify β-D-glucuronide anomeric protons (δ 5.3–5.6 ppm) and atenolol integration. HRMS (ESI+ mode) validates molecular weight ([M+H]+ at m/z 423.1765). Purity analysis employs UPLC with photodiode array detection (λ 225 nm) and HILIC chromatography to resolve polar degradation products. Charged aerosol detection ensures impurity quantification <0.1% .
[Advanced] How can computational models predict in vitro/in vivo biotransformation kinetics of Atenolol to its glucuronide metabolite?
Mechanism-based pharmacokinetic models integrate Michaelis-Menten parameters (e.g., Kₘ, Vₘₐₓ) from human liver microsomes with physicochemical properties (logP, pKa). Advanced models account for ammonium concentration (25–50 mg-N/L), dissolved oxygen (2.5–3.0 mg/L), and biomass-specific degradation rates (kPC-HET = 0.15 L/gVSS·d). Validation involves comparing predicted vs. observed atenolol degradation efficiency (92.9%) and acid metabolite conversion rates (57.9%) across bioreactor conditions .
[Advanced] What experimental designs address discrepancies in reported environmental persistence of this compound across studies?
Contradictory half-life data (e.g., 12h vs. 48h) require controlled studies with standardized parameters: dissolved organic carbon (2–5 mg/L), microbial consortia (AOB/Nitrosomonas dominance), and photolysis intensity (300–400 nm, 5 W/m²). Factorial designs test pH (6.5–8.5), temperature (4–25°C), and redox interactions. Isotope-labeled atenolol (¹³C₆) distinguishes biotic/abiotic degradation via mass shift analysis .
[Basic] What are the critical considerations when developing a bioanalytical method for this compound in plasma?
Optimize protein precipitation (acetonitrile:plasma 3:1) for >85% recovery and minimal matrix effects. LC-MS/MS in negative ionization mode monitors transitions m/z 421→175 (glucuronide) and m/z 267→145 (aglycone). Calibration curves (1–500 ng/mL) must include glucuronidase-treated plasma to assess in-source hydrolysis (<5%). Cross-validation with β-glucuronidase confirms metabolite identity via aglycone quantification .
[Advanced] How do interspecies differences in UGT isoforms impact extrapolation of this compound pharmacokinetic data from preclinical models?
Species-specific UGT1A1/2B7 homology (human vs. rat: 78%) necessitates recombinant enzyme assays for isoform mapping. Allometric scaling (0.75 exponent) adjusts hepatic clearance rates. PBPK models incorporate fractional glucuronidation (fugluc 0.2–0.4) and enterohepatic recirculation parameters from bile-cannulated studies. UGT1−/− knockout models validate human-relevant metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
